N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H16F4N4O2 and its molecular weight is 384.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Cyclohexyl group : Enhances hydrophobic interactions.
- 5-Fluoropyrimidine moiety : Known for its role in targeting nucleic acid synthesis.
- Trifluoromethyl group : Potentially increases metabolic stability and lipophilicity.
Molecular Formula : C16H19FN4O2
Molecular Weight : Approximately 334.35 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. Such inhibition could disrupt cancer cell proliferation pathways.
- Interaction with DNA/RNA Synthesis : The fluoropyrimidine unit is similar to established chemotherapeutics like 5-fluorouracil, indicating potential interference with nucleic acid synthesis.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these assays:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Significant antiproliferative activity |
A549 (Lung) | 8.2 | Induces apoptosis |
HCT116 (Colon) | 12.0 | Cell cycle arrest in G1 phase |
Jurkat E6.1 (T-cell) | 9.7 | Inhibits cell proliferation |
These results indicate selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells.
Mechanistic Studies
Further mechanistic studies have shown that the compound can significantly inhibit the phosphorylation of proteins involved in cell survival and proliferation pathways, such as the Epidermal Growth Factor Receptor (EGFR). This inhibition leads to a reduction in downstream signaling pathways critical for tumor growth.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Lung Cancer Study : In A549 lung cancer cells, the compound demonstrated a potent ability to induce apoptosis, with increased caspase activity observed post-treatment.
- Combination Therapy : Preliminary data suggest that combining this compound with established chemotherapeutics enhances overall efficacy, indicating potential for use in combination therapy regimens.
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O2/c18-11-8-23-16(24-9-11)27-13-4-2-12(3-5-13)25-15(26)10-1-6-14(22-7-10)17(19,20)21/h1,6-9,12-13H,2-5H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUZJWTPYHGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.